molecular formula C6H11N3 B100695 4-Butyl-4H-1,2,4-triazole CAS No. 16227-10-4

4-Butyl-4H-1,2,4-triazole

Cat. No. B100695
Key on ui cas rn: 16227-10-4
M. Wt: 125.17 g/mol
InChI Key: ZOMKCDYJHAQMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238617

Procedure details

In Example 6, Example 5 was repeated except that the butylamine-HCN mixture was not heated so as to avoid polymerizing the hydrogen cyanide. An NMR spectrum of this mixture gave no evidence of butylformamidine formation but rather was consistent with a simple solution of butylammonium cyanide in butylamine. Hydrazine was added and the reaction mixture was heated to 75° C. to give a 63% yield of 4-n-butyl-1,2,4-triazole in only four hours. The only differences between this experiment and Examples 3 and 4 were the order of the HCN--H2NNH2 additions and the amount of NH4Cl catalyst used; the former seems to have had no discernible effect while the latter is presumably responsible for the significant rate increase.
Name
butylammonium cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[CH2:3]([NH3+:7])[CH2:4][CH2:5][CH3:6].NN.[CH2:10]([NH2:14])CCC>>[CH2:3]([N:7]1[CH:10]=[N:14][N:2]=[CH:1]1)[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
butylammonium cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.C(CCC)[NH3+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C=NN=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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